MFCD02355109
Overview
Description
MFCD02355109 is a chemical compound with unique properties that make it valuable in various scientific fields It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02355109 typically involves a series of chemical reactions that require specific conditions. One common method includes the reaction of trizma base with metal ions such as magnesium, calcium, and barium at a temperature of 65°C and a stoichiometry of 1:1 (ligand to metal ion) . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
MFCD02355109 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen for reduction reactions, oxygen or other oxidizing agents for oxidation reactions, and halogens for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and pressures, while others proceed at room temperature.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
MFCD02355109 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of MFCD02355109 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MFCD02355109 include other metal-ligand complexes and organic compounds with similar functional groups. Examples include trizma base complexes with different metal ions and other coordination compounds.
Uniqueness
This compound is unique due to its specific combination of functional groups and metal ions, which confer distinct reactivity and stability. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
(Z)-4-oxo-4-(3-propoxycarbonylanilino)but-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-2-8-20-14(19)10-4-3-5-11(9-10)15-12(16)6-7-13(17)18/h3-7,9H,2,8H2,1H3,(H,15,16)(H,17,18)/b7-6- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTDHZAZGCQFNK-SREVYHEPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C\C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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